molecular formula C20H18BrN3OS B11602330 (7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11602330
M. Wt: 428.3 g/mol
InChI Key: UOCYEWSSZQEPPH-WQRHYEAKSA-N
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Description

The compound (7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule featuring a thiazolo-triazine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromobenzylidene and ethylphenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde, 4-ethylphenylamine, and thiosemicarbazide.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-ethylphenylamine under acidic conditions to form the thiazolo-triazine core.

    Final Step: The final step involves the formation of the (7Z)-7-(3-bromobenzylidene) moiety through a Wittig reaction or similar method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst concentrations to maximize yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Its structure can be modified to enhance its pharmacological properties, potentially leading to new therapeutic agents.

    Cancer Research: The compound’s ability to interact with specific molecular targets makes it a candidate for anticancer drug development.

Industry

    Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability or UV resistance.

    Dye and Pigment Production: Its chromophoric properties make it useful in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.

    Molecular Pathways: It can influence molecular pathways involved in cell signaling, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-(3-chlorobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • (7Z)-7-(3-fluorobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the bromobenzylidene group distinguishes it from its chloro- and fluoro- analogs, potentially altering its reactivity and biological activity.
  • Electronic Effects : The bromine atom can influence the electronic properties of the compound, affecting its interactions with molecular targets.

This detailed overview provides a comprehensive understanding of (7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H18BrN3OS

Molecular Weight

428.3 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18BrN3OS/c1-2-14-6-8-17(9-7-14)23-12-22-20-24(13-23)19(25)18(26-20)11-15-4-3-5-16(21)10-15/h3-11H,2,12-13H2,1H3/b18-11-

InChI Key

UOCYEWSSZQEPPH-WQRHYEAKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3

Canonical SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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